molecular formula C10H12N2O B14791230 Benzonitrile, 6-amino-3-ethoxy-2-methyl-

Benzonitrile, 6-amino-3-ethoxy-2-methyl-

Cat. No.: B14791230
M. Wt: 176.21 g/mol
InChI Key: VPXSXVIITCGXBA-UHFFFAOYSA-N
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Description

Benzonitrile, 6-amino-3-ethoxy-2-methyl-, is an organic compound characterized by the presence of a benzene ring substituted with an amino group, an ethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 6-amino-3-ethoxy-2-methyl-, can be achieved through several synthetic routes. One common method involves the reaction of 6-amino-3-ethoxy-2-methylbenzoic acid with a dehydrating agent such as thionyl chloride to form the corresponding acid chloride. This intermediate can then be treated with sodium cyanide to yield the desired benzonitrile derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of Benzonitrile, 6-amino-3-ethoxy-2-methyl-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 6-amino-3-ethoxy-2-methyl-, undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Benzonitrile, 6-amino-3-ethoxy-2-methyl-, has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzonitrile, 6-amino-3-ethoxy-2-methyl-, depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the amino group can form hydrogen bonds with active sites of enzymes, affecting their activity. The nitrile group can also participate in interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

  • Benzonitrile, 3-methyl-
  • Benzonitrile, 2-amino-
  • Benzonitrile, 3-ethoxy-

Comparison: Benzonitrile, 6-amino-3-ethoxy-2-methyl-, is unique due to the presence of both an amino and an ethoxy group on the benzene ring, which can influence its reactivity and interactions.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-amino-3-ethoxy-2-methylbenzonitrile

InChI

InChI=1S/C10H12N2O/c1-3-13-10-5-4-9(12)8(6-11)7(10)2/h4-5H,3,12H2,1-2H3

InChI Key

VPXSXVIITCGXBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)N)C#N)C

Origin of Product

United States

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